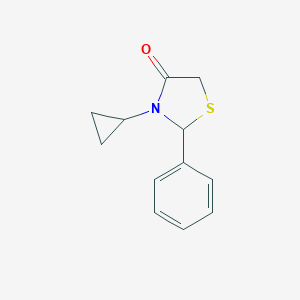
3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
This compound interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle, preventing the rapid cell division that is characteristic of cancer cells .
Biochemical Pathways
The inhibition of the CDC25 enzyme affects the cell cycle, a complex biochemical pathway that regulates cell growth and division . By disrupting this pathway, this compound can slow or stop the growth of cancer cells .
Pharmacokinetics
Thiazolidin-4-one derivatives, in general, have been shown to have good bioavailability and are well-tolerated, making them promising candidates for drug development .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth. By targeting the CDC25 enzyme and disrupting the cell cycle, this compound can effectively slow or stop the proliferation of cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can impact the compound’s ability to reach its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of cyclopropylamine, phenyl isothiocyanate, and chloroacetic acid . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of N-substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one
- 5-Arylidene-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one
Uniqueness
This compound is unique due to its specific cyclopropyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can enhance its stability and reactivity compared to other thiazolidinone derivatives .
Properties
IUPAC Name |
3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-11-8-15-12(13(11)10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQHDFBDKHDMKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(SCC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-propyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B501872.png)
![Ethyl 5-methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501874.png)
![2-[(3-chloroanilino)methyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501876.png)
![Ethyl 5-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501879.png)
![6-ethyl-2-(4-morpholinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501880.png)
![Ethyl 5-methyl-4-(propylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B501884.png)
![N-(3-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B501885.png)
![11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B501886.png)
![2-(butylsulfanyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501887.png)
![5-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501888.png)
![2-(anilinomethyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501889.png)
![5-(4-methoxyphenyl)-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501890.png)
![5-(4-methoxyphenyl)-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501892.png)
![2-[(4-methoxyanilino)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B501894.png)
